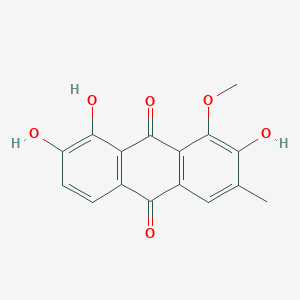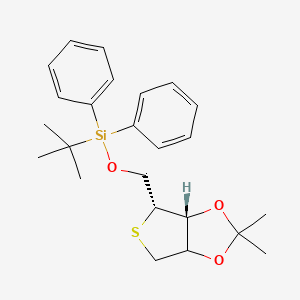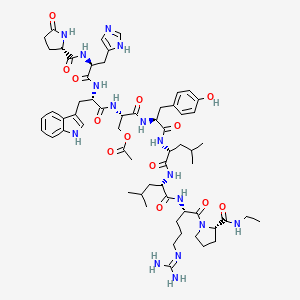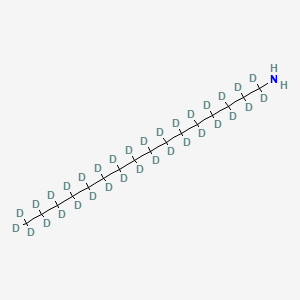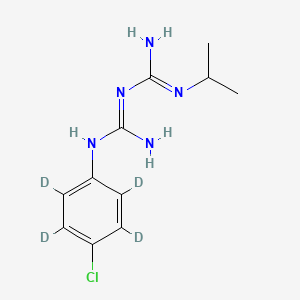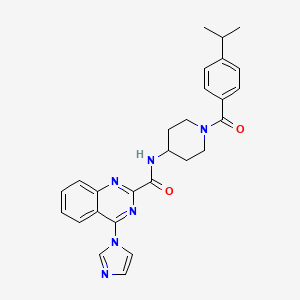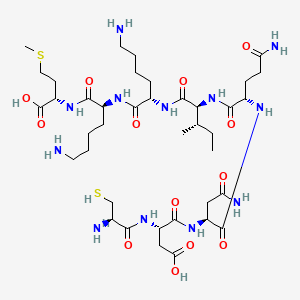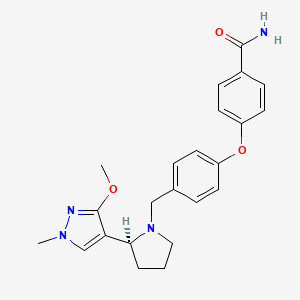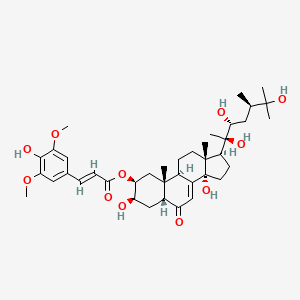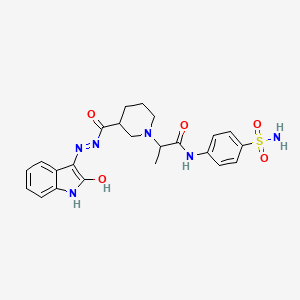
Sodium 2-oxobutanoate-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxobutanoate-13C4 is a labeled compound where four carbon atoms are replaced with the isotope carbon-13. This compound is a derivative of sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate. It is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxobutanoate-13C4 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the reaction of labeled alpha-ketobutyric acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The final product is often subjected to rigorous quality control to ensure its suitability for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-oxobutanoate-13C4 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-oxobutanoate-13C4 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: It helps in studying metabolic flux and enzyme kinetics by providing insights into the metabolic fate of labeled compounds.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is employed in the development of new drugs and in the study of metabolic disorders.
Wirkmechanismus
The mechanism of action of sodium 2-oxobutanoate-13C4 involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and understand the biochemical transformations it undergoes. This helps in elucidating the molecular targets and pathways involved in its metabolism.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-oxobutanoate: The non-labeled version of the compound.
Sodium 2-oxoglutarate: Another keto acid with similar metabolic functions.
Sodium pyruvate: A simpler keto acid used in similar metabolic studies.
Uniqueness: Sodium 2-oxobutanoate-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and transformations is crucial.
Eigenschaften
Molekularformel |
C4H5NaO3 |
|---|---|
Molekulargewicht |
128.041 g/mol |
IUPAC-Name |
sodium;2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI-Schlüssel |
SUAMAHKUSIHRMR-UJNKEPEOSA-M |
Isomerische SMILES |
[13CH3][13CH2][13C](=O)[13C](=O)[O-].[Na+] |
Kanonische SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
